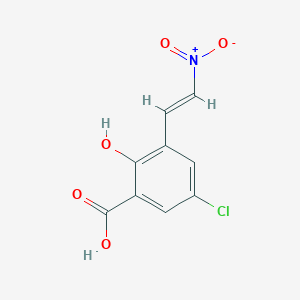
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the 5-position, a hydroxyl group at the 2-position, and a nitroethenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid typically involves the nitration of 5-Chloro-2-hydroxybenzoic acid followed by the introduction of the nitroethenyl group. The process begins with the chlorination of salicylic acid to produce 5-Chloro-2-hydroxybenzoic acid. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position. The final step involves the condensation of the nitro group with an appropriate aldehyde to form the nitroethenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzaldehyde or this compound.
Reduction: Formation of 5-Chloro-2-hydroxy-3-((E)-2-aminoethenyl)benzoic acid.
Substitution: Formation of 5-Amino-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid or 5-Thio-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid.
Aplicaciones Científicas De Investigación
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and chlorine groups contribute to the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-hydroxybenzoic acid: Lacks the nitroethenyl group, making it less reactive in certain chemical reactions.
2-Hydroxy-3-((E)-2-nitroethenyl)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-Chloro-3-((E)-2-nitroethenyl)benzoic acid: Lacks the hydroxyl group, impacting its solubility and reactivity.
Uniqueness
5-Chloro-2-hydroxy-3-((E)-2-nitroethenyl)benzoic acid is unique due to the presence of all three functional groups (chlorine, hydroxyl, and nitroethenyl), which contribute to its distinct chemical and biological properties
Propiedades
Número CAS |
111870-28-1 |
|---|---|
Fórmula molecular |
C9H6ClNO5 |
Peso molecular |
243.60 g/mol |
Nombre IUPAC |
5-chloro-2-hydroxy-3-[(E)-2-nitroethenyl]benzoic acid |
InChI |
InChI=1S/C9H6ClNO5/c10-6-3-5(1-2-11(15)16)8(12)7(4-6)9(13)14/h1-4,12H,(H,13,14)/b2-1+ |
Clave InChI |
YGPTYDDNIZOMFL-OWOJBTEDSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1/C=C/[N+](=O)[O-])O)C(=O)O)Cl |
SMILES canónico |
C1=C(C=C(C(=C1C=C[N+](=O)[O-])O)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


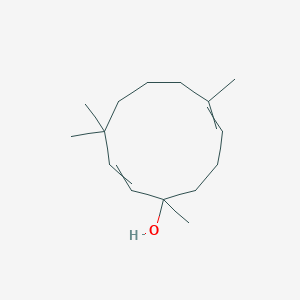

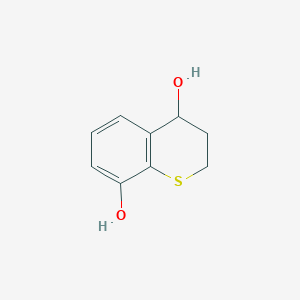
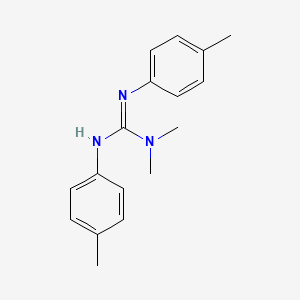

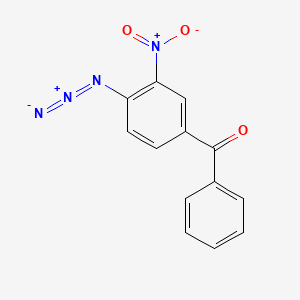
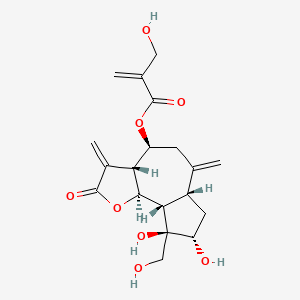
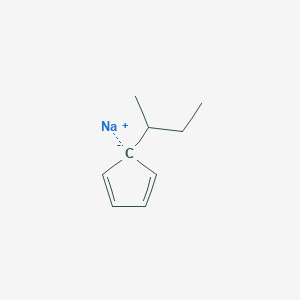
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

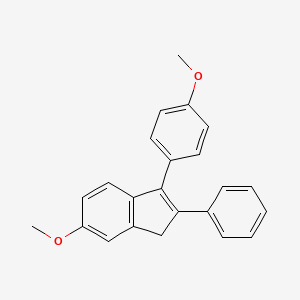
![8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14310485.png)
![Naphtho[2,1-b]thiophene-2-thiol](/img/structure/B14310502.png)
